molecular formula C9H13ClN2O2 B1392961 2-(3-Methoxyphenyl)acetamidoxime hydrochloride CAS No. 1208092-47-0

2-(3-Methoxyphenyl)acetamidoxime hydrochloride

Cat. No. B1392961
M. Wt: 216.66 g/mol
InChI Key: RXVLDTBGEAJBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)acetamidoxime hydrochloride (2-MPAOH) is an organic compound with a wide range of applications in scientific research. It is a derivative of acetamidoxime and can be used as a reagent to synthesize a variety of compounds. Its chemical formula is C9H12ClNO2, and it is usually colorless or white in appearance. 2-MPAOH is widely used in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Pharmacological and Biochemical Effects

  • Effects on Central Monoamine Neurons in Rats : A study on a similar compound, 1, 2-benzisoxazole-3-acetamidoxime hydrochloride, suggests that it may influence brain monoamine metabolism, particularly by increasing norepinephrine levels, without inhibiting monoamine oxidase or norepinephrine uptake (Karasawa, Furukawa, Yoshida, & Shimizu, 1976).

Inhibitory Effects on Cyclooxygenases

  • Inhibition of Prostanoid Production : A study exploring cyclooxygenase (COX) inhibitors found that certain compounds, including those related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, can inhibit prostanoid production in various tissues, impacting inflammation and pain mechanisms (Warner et al., 2004).

Metabolic Pathways

  • Comparative Metabolism in Liver Microsomes : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes indicates that compounds structurally similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride are metabolized differently in human and rat livers, which is crucial for understanding their pharmacokinetics and toxicity (Coleman, Linderman, Hodgson, & Rose, 2000).

Protein Tyrosine Phosphatase Inhibition

  • Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide, closely related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), suggesting potential applications in treating diseases like diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Serotonin Receptor Inverse Agonism

  • Serotonin 2A Receptor Inverse Agonism : A study on a compound similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, namely 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, showed selective serotonin (5-HT2A) receptor inverse agonist properties, which could have implications for treating conditions like psychosis (Vanover et al., 2004).

properties

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVLDTBGEAJBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)acetamidoxime hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methoxyphenyl)acetamidoxime hydrochloride
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2-(3-Methoxyphenyl)acetamidoxime hydrochloride
Reactant of Route 3
2-(3-Methoxyphenyl)acetamidoxime hydrochloride

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